molecular formula C12H16Br2O B1269026 1-(Adamantan-1-yl)-2,2-dibromoethanone CAS No. 26525-25-7

1-(Adamantan-1-yl)-2,2-dibromoethanone

Cat. No. B1269026
CAS RN: 26525-25-7
M. Wt: 336.06 g/mol
InChI Key: XDJXVMSXFQUDGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives, including 1-(Adamantan-1-yl)-2,2-dibromoethanone, involves various chemical strategies, such as functionalization of the adamantane core with halogens and ketone groups. A common method for synthesizing highly substituted adamantanes involves electrophilic additions, where the adamantyl cation serves as a versatile intermediate that can be trapped by nucleophiles, including halides and ketones, to introduce diverse functionalities into the adamantane scaffold (Jung & Lee, 2014).

Molecular Structure Analysis

Adamantane derivatives are characterized by their three-dimensional, cage-like structures. The incorporation of functional groups such as the 2,2-dibromoethanone moiety influences the electronic distribution and steric arrangement, impacting the overall molecular geometry and stability. Studies using crystallography and quantum theory of atoms-in-molecules (QTAIM) have provided insights into the non-covalent interactions and molecular geometry of similar adamantane-based compounds, highlighting the role of substituents in dictating the molecular arrangement (El-Emam et al., 2020).

Scientific Research Applications

Synthesis and Material Science

1-(Adamantan-1-yl)-2,2-dibromoethanone and its derivatives are used in the synthesis of various organic materials. For example, adamantane has been utilized as a core molecule in the synthesis of liquid crystalline and amorphous molecular systems capable of vitrification upon thermal quenching (Chen et al., 1995). These materials exhibit diverse mesophases and are significant for developing novel glass-forming materials.

Crystallography and Non-Covalent Interactions

The structure and interactions in adamantane derivatives are of interest in crystallography. Studies have shown that adamantane-1,3,4-thiadiazole hybrid derivatives exhibit distinct crystal structures and non-covalent interactions, as analyzed through crystallographic and quantum theory of atoms-in-molecules (QTAIM) approaches (El-Emam et al., 2020).

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives have been explored for their neurotropic activity. N-(adamant-2-yl)anilines, for instance, have shown potential in affecting central dopaminergic neuromediator systems (Morozov et al., 2006). Additionally, fluorescent heterocyclic adamantane amines have been synthesized as potential neuroprotective agents, exhibiting properties like inhibition of nitric oxide synthase and calcium channels (Joubert et al., 2011).

Chemical Transformations and Synthesis

Various chemical transformations of adamantane derivatives have been studied. These include the synthesis of substituted piperidines and other heterocyclic systems, demonstrating the versatility of adamantane derivatives in organic synthesis (Shadrikova et al., 2016).

Antioxidant and Anti-Inflammatory Properties

Some adamantane-based ester derivatives have shown strong antioxidant activities and potential anti-inflammatory properties, making them interesting for pharmaceutical applications (Kumar et al., 2015).

Safety And Hazards

While specific safety and hazard information for “1-(Adamantan-1-yl)-2,2-dibromoethanone” is not available, related compounds like 1-Adamantan-1-yl)piperazine dihydrochloride have been classified as Eye Irrit. 2 and Skin Irrit. 2 .

Future Directions

Future research could focus on the synthesis and analysis of “1-(Adamantan-1-yl)-2,2-dibromoethanone” and its derivatives, given the interest in adamantane derivatives in the field of medicinal chemistry .

properties

IUPAC Name

1-(1-adamantyl)-2,2-dibromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJXVMSXFQUDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352250
Record name 1-(adamantan-1-yl)-2,2-dibromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352250
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Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-2,2-dibromoethanone

CAS RN

26525-25-7
Record name 2,2-Dibromo-1-tricyclo[3.3.1.13,7]dec-1-ylethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(adamantan-1-yl)-2,2-dibromoethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26525-25-7
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